molecular formula C17H14INOS B12617112 N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-52-6

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide

Cat. No.: B12617112
CAS No.: 920537-52-6
M. Wt: 407.3 g/mol
InChI Key: AUUCTQNYQFBFDQ-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)ethyl]-2-iodobenzamide is a synthetic organic compound featuring a 2-iodobenzamide core substituted with a 1-benzothiophen-3-yl ethyl group at the nitrogen atom. For instance, iodobenzamide derivatives are utilized as enzyme inhibitors, imaging agents, and intermediates in catalytic reactions . The benzothiophene group may confer enhanced lipophilicity and binding affinity to biological targets, making this compound a candidate for anticancer or antimicrobial applications .

Properties

CAS No.

920537-52-6

Molecular Formula

C17H14INOS

Molecular Weight

407.3 g/mol

IUPAC Name

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide

InChI

InChI=1S/C17H14INOS/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20)

InChI Key

AUUCTQNYQFBFDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=CC=CC=C3I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through intramolecular cyclization reactions.

    Introduction of the Iodobenzamide Group: The iodobenzamide group can be introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Benzothiophenes: Formed through substitution reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

    Coupled Products: Formed through coupling reactions.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzothiophene core can mimic certain biological molecules, allowing the compound to bind to specific receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide, highlighting substituent variations, physicochemical properties, and applications:

Compound Name Substituent on Benzamide Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities References
This compound 2-iodo, N-(benzothiophen-3-yl ethyl) ~427.3 (estimated) Not reported Hypothesized anticancer/antimicrobial
N-(tert-Butyl)-2-iodobenzamide 2-iodo, N-tert-butyl 347.2 (C₁₁H₁₄INO) 108–109 Synthesis intermediate
N-(2-Diethylaminoethyl)-2-iodobenzamide (BZA2) 2-iodo, N-(diethylaminoethyl) ~366.2 (estimated) Not reported Melanoma SPECT imaging agent
N-(2,2-Dioxido-3H-1,2-benzoxathiepin-7-yl)-2-iodobenzamide 2-iodo, N-benzoxathiepinyl ~417.3 (C₁₄H₁₀INO₃S) Not reported Carbonic anhydrase IX/X inhibitor
N-Methyl-N-(naphthyl)-2-iodobenzamide 2-iodo, N-methyl-N-naphthyl ~387.2 (C₁₈H₁₅INO) Not reported Palladium-catalyzed C–H activation

Electronic and Steric Effects

  • Iodine Substituent : The ortho-iodo group in all analogs facilitates halogen bonding and heavy-atom effects, critical in radiopharmaceuticals (e.g., BZA2) and catalytic cross-coupling .
  • N-Substituents: Diethylaminoethyl (BZA2): Enhances basicity and melanin targeting. Benzoxathiepinyl (): Introduces sulfone groups for enzyme inhibition.

Biological Activity

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a benzothiophene moiety, which is known for its diverse biological activities, combined with an iodobenzamide structure. This unique combination can enhance its interaction with various biological targets.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects characterized by:

  • Cell Proliferation Inhibition : The compound effectively inhibits the growth of cancer cells by interfering with cell cycle progression.
  • Apoptosis Induction : Mechanistic studies revealed that the compound activates caspases and promotes the cleavage of PARP, leading to programmed cell death.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways critical for tumor growth and metastasis.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study 1HeLa (Cervical Cancer)15.5Apoptosis via caspase activation
Study 2MDA-MB-231 (Breast Cancer)22.7Cell cycle arrest in G2/M phase
Study 3PC-3 (Prostate Cancer)18.9Inhibition of glucose metabolism

These findings indicate that this compound has a promising profile as an anticancer agent.

In Vivo Studies

In vivo experiments using xenograft models have shown that treatment with this compound results in significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic index.

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